1-(4-fluoro-2-nitrophenyl)-1H-tetrazole
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group substituted with a fluoro and a nitro group
Preparation Methods
The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-fluoro-2-nitroaniline with sodium azide under suitable conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s biological activity and stability .
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole can be compared with similar compounds such as:
4-Fluoro-3-nitrophenyl azide: Known for its applications in bioconjugation and surface modification.
4-Fluoro-2-nitrophenyl isocyanate: Used in the synthesis of urethanes and other nitrogen-containing compounds.
The uniqueness of this compound lies in its combination of a tetrazole ring with fluoro and nitro substituents, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4FN5O2 |
---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)tetrazole |
InChI |
InChI=1S/C7H4FN5O2/c8-5-1-2-6(7(3-5)13(14)15)12-4-9-10-11-12/h1-4H |
InChI Key |
JXGFNMCVMROOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=NN=N2 |
Origin of Product |
United States |
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